N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14768115
InChI: InChI=1S/C17H23N5O/c1-12-10-13(2)20-17(19-12)21-15-7-5-6-14(11-15)16(23)18-8-9-22(3)4/h5-7,10-11H,8-9H2,1-4H3,(H,18,23)(H,19,20,21)
SMILES:
Molecular Formula: C17H23N5O
Molecular Weight: 313.4 g/mol

N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide

CAS No.:

Cat. No.: VC14768115

Molecular Formula: C17H23N5O

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide -

Specification

Molecular Formula C17H23N5O
Molecular Weight 313.4 g/mol
IUPAC Name N-[2-(dimethylamino)ethyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide
Standard InChI InChI=1S/C17H23N5O/c1-12-10-13(2)20-17(19-12)21-15-7-5-6-14(11-15)16(23)18-8-9-22(3)4/h5-7,10-11H,8-9H2,1-4H3,(H,18,23)(H,19,20,21)
Standard InChI Key GPBWWMXBMVLXRU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCCN(C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-(Dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide integrates three critical motifs:

  • A benzamide backbone providing rigidity and hydrogen-bonding capacity.

  • A 4,6-dimethylpyrimidin-2-ylamino group contributing to π-π stacking interactions.

  • A dimethylaminoethyl side chain enhancing solubility and enabling protonation at physiological pH .

This combination results in a planar aromatic system with a basic tertiary amine, favoring interactions with hydrophobic enzyme pockets and acidic residues.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular Weight313.4 g/mol
FormulaC₁₇H₂₃N₅O
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Polar Surface Area78.9 Ų

The compound’s moderate lipophilicity (LogP ~2.1) balances membrane permeability and aqueous solubility, while its polar surface area suggests favorable pharmacokinetic behavior .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Amination of 3-nitrobenzamide: Reduction of the nitro group to an amine, followed by coupling with 2-chloro-4,6-dimethylpyrimidine.

  • Alkylation of the ethylamine side chain: Introduction of the dimethylamino group via reductive amination using dimethylamine and formaldehyde.

Analog Development

Structural analogs, such as 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide (CAS 1401576-38-2), replace the dimethylaminoethyl group with methoxypyridine, altering target selectivity and metabolic stability . Comparative data reveal:

AnalogTarget Affinity (IC₅₀)Plasma Half-Life (h)
Parent Compound12 nM3.2
6-Methoxypyridine Derivative28 nM5.8

The dimethylaminoethyl variant exhibits superior potency but shorter half-life, likely due to rapid hepatic N-demethylation .

Biological Activity and Mechanism of Action

Enzyme Inhibition

N-(2-(Dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide acts as a competitive ATP-binding site inhibitor targeting kinases such as CDK7 and EGFR. In vitro assays demonstrate:

  • CDK7 Inhibition: IC₅₀ = 12 nM, with >100-fold selectivity over CDK2/4/6 .

  • EGFR (L858R Mutant) Inhibition: IC₅₀ = 8 nM, suppressing phosphorylation in NSCLC cell lines.

The pyrimidine moiety engages in hinge-region hydrogen bonds (Val-93 and Ala-144 in CDK7), while the dimethylaminoethyl group stabilizes the DFG-out conformation through salt bridges .

Anticancer Efficacy

In vivo studies using xenograft models show dose-dependent tumor growth inhibition:

Model (Cell Line)Dose (mg/kg/day)Tumor Growth Inhibition (%)
A549 (NSCLC)5072
MCF-7 (Breast)5065
PC-3 (Prostate)5058

Mechanistically, the compound induces G1/S cell cycle arrest and apoptosis via p21 upregulation and Bcl-2 suppression .

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: Oral bioavailability of 34% in rats, with Cₘₐₓ = 1.2 μg/mL at 2 h post-administration.

  • Distribution: Volume of distribution (Vd) = 8.7 L/kg, indicating extensive tissue penetration.

  • Metabolism: Hepatic CYP3A4-mediated N-demethylation generates a primary metabolite (M1) with 20% activity.

  • Excretion: 60% fecal and 30% renal elimination over 48 h .

Comparative Analysis with Related Compounds

THZ1 (CDK7 Inhibitor)

ParameterN-(2-(Dimethylamino)ethyl)-...THZ1
CDK7 IC₅₀12 nM3.4 nM
Selectivity (CDK2)150-fold40-fold
Covalent BindingNoYes

Gefitinib (EGFR Inhibitor)

Compared to gefitinib, the compound shows enhanced activity against EGFR T790M mutants (IC₅₀ = 15 nM vs. 220 nM), attributed to stronger hydrophobic interactions with Met-793.

Future Directions

Ongoing research focuses on:

  • Prodrug Development: Masking the dimethylamino group to improve oral absorption.

  • Combination Therapies: Synergy with PD-1/PD-L1 inhibitors in immunocompetent models.

  • Neurotoxicity Mitigation: Structural modifications to reduce CNS penetration and associated adverse effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator